In Vitro Anti-HSV-1 Potency: CEDU Demonstrates Comparable MIC to Reference Antivirals
In primary rabbit kidney (PRK) cell cultures, CEDU exhibits an MIC of 0.15 μg/mL against HSV-1, placing it in the same potency range as established reference antivirals [1]. The antiviral selectivity index for CEDU, calculated as the ratio of minimum toxic dose for host cells to MIC for HSV-1, was approximately 2000—substantially exceeding that of its close structural analogue CPDU [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against HSV-1 in vitro |
|---|---|
| Target Compound Data | MIC = 0.15 μg/mL |
| Comparator Or Baseline | CPDU: 0.20 μg/mL; CEDC: 0.60 μg/mL; 5-Ethyl-2'-deoxyuridine: 0.20 μg/mL; IDU: 0.18 μg/mL; Acyclovir: 0.04 μg/mL; BVDU: 0.015 μg/mL |
| Quantified Difference | CEDU MIC is 1.3-fold lower than CPDU, 4-fold lower than CEDC; antiviral index ~2000 for CEDU vs ~100 for CPDU |
| Conditions | Primary rabbit kidney cell cultures; HSV-1 (strain KOS); parallel testing |
Why This Matters
Procurement of CEDU rather than CPDU or CEDC enables researchers to achieve HSV-1 inhibition at lower in vitro concentrations with a substantially wider therapeutic window (~20-fold higher antiviral index).
- [1] De Clercq E, Rosenwirth B. Selective in vitro and in vivo activities of 5-(2-haloalkyl)pyrimidine nucleoside analogs, particularly 5-(2-chloroethyl)-2'-deoxyuridine, against herpes simplex virus. Antimicrob Agents Chemother. 1985 Aug;28(2):246-51. View Source
